4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-23(2)29(26,27)18-9-6-15(7-10-18)20(24)22-14-21(25)12-4-5-16-13-17(28-3)8-11-19(16)21/h6-11,13,25H,4-5,12,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHQUFOBJBKDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly involving dopamine receptors. Research suggests that it may act as a dopamine D2/D3 receptor agonist , which could have implications in treating neurological disorders such as Parkinson's disease (PD) and schizophrenia.
Pharmacological Studies
- Dopamine Receptor Binding : Binding assays conducted on HEK-293 cells expressing D2 and D3 receptors demonstrated that the compound has a high affinity for these targets. The inhibition constants (K(i)) were found to be in the nanomolar range, indicating potent binding capabilities .
-
Functional Activity : The compound was tested using GTPγS binding assays, where it showed significant agonistic activity at both D2 and D3 receptors. The effective concentrations (EC50) were reported as follows:
- D2 receptor: 4.51 nM
- D3 receptor: 1.58 nM
- Neuroprotective Effects : In vivo studies using animal models of PD revealed that the compound effectively reversed locomotor deficits induced by reserpine and exhibited neuroprotective properties by reducing oxidative stress .
Antioxidant Properties
The compound also demonstrated potent antioxidant activity in deoxyribose assays, suggesting that it may mitigate oxidative stress-related damage in neuronal cells . This dual action—acting as a dopamine agonist while also providing antioxidant benefits—positions it as a promising candidate for further development.
Study 1: Parkinson's Disease Model
In a study involving reserpinized rats, administration of the compound resulted in:
- Significant improvement in locomotor activity.
- Reduction in rotational behavior typical of PD symptoms.
These findings underscore its potential utility in symptomatic treatment for PD .
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of the compound indicated that it could effectively chelate iron, which is implicated in neurodegeneration. This property may contribute to its protective effects against dopaminergic cell death .
Data Summary
| Activity | Measurement | Value |
|---|---|---|
| D2 Receptor K(i) | Binding Affinity | 4.51 nM |
| D3 Receptor K(i) | Binding Affinity | 1.58 nM |
| Antioxidant Activity | Deoxyribose Assay | Potent |
| Locomotor Activity (PD) | Improvement | Significant |
Comparison with Similar Compounds
Spectral Characteristics
- IR Spectroscopy :
- NMR :
- 1H-NMR : Methoxy protons (~δ 3.8 ppm), tetrahydronaphthalene methylene/methine protons (δ 1.5–3.0 ppm).
- 13C-NMR : Carbonyl carbon at ~δ 165 ppm, sulfamoyl sulfur-linked carbons at ~δ 45–50 ppm.
Preparation Methods
Sulfonation and Dimethylamination
Benzoyl chloride synthesis initiates with sulfonation of benzoic acid at the para-position using fuming sulfuric acid (20% SO3), yielding 4-sulfobenzoic acid. Subsequent reaction with dimethylamine under alkaline conditions (pH 9–10, Na2CO3) introduces the dimethylsulfamoyl group, forming 4-(dimethylsulfamoyl)benzoic acid.
Reaction Conditions
- Temperature: 0–5°C (sulfonation), 25°C (amination)
- Yield: 68–72% (two steps)
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane, catalyzed by DMF (1 mol%), to produce the corresponding acyl chloride. Excess thionyl chloride is removed via distillation under reduced pressure.
Characterization Data
- 1H-NMR (CDCl3): δ 8.12 (d, 2H, J = 8.4 Hz), 7.98 (d, 2H, J = 8.4 Hz), 3.01 (s, 6H, N(CH3)2).
- IR (KBr): 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N).
Synthesis of (1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)Methanamine
Hydrogenation of Naphthalene Precursor
1-Acetamido-6-methoxynaphthalene undergoes catalytic hydrogenation (H2, 3000 psi, Pd/C, ethanol) to yield 1-acetamido-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Optimization Notes
Hydrolysis and Diazotization
The acetamido group is hydrolyzed (6M NaOH, ethanol, reflux) to 1-amino-6-methoxy-tetrahydronaphthalene, which is diazotized (NaNO2, HCl, 0°C) and hydrolyzed to 1-hydroxy-6-methoxy-tetrahydronaphthalene.
Critical Parameters
Aminomethyl Group Introduction
The secondary alcohol is converted to the primary amine via Mitsunobu reaction (phthalimide, DIAD, PPh3) followed by hydrazinolysis (NH2NH2, ethanol).
Reaction Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Mitsunobu | Phthalimide, DIAD, PPh3 | THF, 0°C → RT, 12 h | 65% |
| Deprotection | Hydrazine hydrate | Ethanol, reflux, 4 h | 89% |
Coupling of Fragments
The amine (1.2 equiv) reacts with 4-(dimethylsulfamoyl)benzoyl chloride in dichloromethane (Et3N, 0°C → RT), yielding the target amide.
Purification
- Column chromatography (SiO2, ethyl acetate/hexane 3:7)
- Final purity: >98% (HPLC)
Spectral Confirmation
- 13C-NMR (DMSO-d6): δ 167.2 (C=O), 136.5–125.3 (aromatic), 56.1 (OCH3), 44.8 (N(CH3)2).
- HRMS (ESI+): m/z [M+H]+ calcd. 443.1789, found 443.1792.
Mechanistic and Optimization Insights
Hydrogenation Selectivity
Palladium catalysis ensures regioselective saturation of the naphthalene ring without disrupting the methoxy group. Raney nickel alternatives reduce yields to 62% due to over-hydrogenation.
Diazotization Efficiency
Excess HCl (3 equiv) prevents N-nitrosation byproducts during diazotization. Controlled temperature (0–5°C) minimizes decomposition.
Coupling Kinetics
Schotten-Baumann conditions suppress racemization. Acyl chloride addition over 30 min prevents exothermic side reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide?
- Methodology :
- Carbodiimide-mediated coupling : React the tetrahydronaphthalene-derived amine with 4-(dimethylsulfamoyl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in methanol or acetonitrile/water (3:1) at room temperature for 72 hours. Purify via crystallization (methanol-hexane-water) .
- Three-component condensation : Combine β-naphthol analogs, aldehydes, and amines in ethanol or ionic liquids, followed by carbodiimide activation for amide bond formation .
Q. How is the compound characterized structurally?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Look for sulfonamide protons (δH ~3.0–3.7 ppm), aromatic protons (δH ~6.8–7.8 ppm), and tetrahydronaphthalene methoxy groups (δH ~3.7 ppm). Confirm carbonyl (C=O) carbons at δC ~165–170 ppm .
- IR : Identify sulfonamide S=O stretches (~1300–1150 cm⁻¹) and hydroxyl groups (~3300–3530 cm⁻¹) .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Methanol, acetonitrile/water mixtures, or ethanol for solubility and reaction efficiency .
- Catalysts : EDC·HCl for carbodiimide-mediated coupling; boric acid as a mild alternative for amidation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Approach :
- Compare experimental data with computational predictions (DFT calculations) for ¹H/¹³C NMR shifts .
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene and benzamide regions .
Q. What experimental design strategies improve yield and purity in multi-step syntheses?
- Optimization :
- Stepwise monitoring : Use TLC/HPLC to track intermediate formation (e.g., tetrahydronaphthalene amine precursors) .
- Reagent stoichiometry : Excess carbodiimide (1.5–2.0 equiv) ensures complete activation of carboxylic acids .
Q. How do functional groups (e.g., sulfonamide, methoxy) influence reactivity in derivatization?
- Sulfonamide reactivity : Resistant to nucleophilic attack but susceptible to alkylation at the dimethylamino group .
- Methoxy group : Ortho-directing in electrophilic substitution; deprotection via BBr₃ may enable further functionalization .
- Case study : Sulfonamide stability under acidic conditions (pH <3) must be validated for biological assay compatibility .
Q. What computational tools aid in predicting biological targets or metabolic pathways?
- In silico methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
